molecular formula C47H74N12O14 B1254909 callipeltin B

callipeltin B

Numéro de catalogue: B1254909
Poids moléculaire: 1031.2 g/mol
Clé InChI: LDVDYMWYVBJGBO-HNNCHNCWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

callipeltin B is a natural product found in Callipelta and Sollasipelta with data available.

Applications De Recherche Scientifique

Structural Characteristics and Synthesis

Callipeltin B is characterized by a complex structure containing several non-proteinogenic amino acids, including β-methoxytyrosine, D-allothreonine, and dimethylpyroglutamic acid. The total synthesis of this compound has been achieved using solid-phase peptide synthesis techniques, allowing for the rapid assembly of its intricate structure. Notably, the synthesis involves asymmetric routes to produce the required amino acid building blocks, which are crucial for maintaining the compound's bioactivity .

Component Details
Structure Type Cyclic depsipeptide
Key Amino Acids β-methoxytyrosine, D-allothreonine, dimethylpyroglutamic acid
Synthesis Method Solid-phase peptide synthesis
Overall Yield Approximately 15%

Cytotoxicity Studies

Research has demonstrated that this compound exhibits broad-spectrum cytotoxicity against various tumor cell lines. In particular, it has shown significant activity against HeLa cells with a CC50 value of 130 μM. However, studies indicate that the natural form of this compound may be contaminated with other callipeltins, which could influence its observed cytotoxic effects .

Cytotoxicity Data

Cell Line CC50 (μM) Remarks
HeLa130Purified this compound showed activity
Drug-resistant linesVariesBroad-spectrum activity noted

Therapeutic Potential

The therapeutic potential of this compound extends beyond its cytotoxic properties. While it has not demonstrated significant activity as an inhibitor of the Na/Ca exchanger compared to related compounds like callipeltin A, ongoing research aims to explore its role in cancer therapy and other medical applications. The structural complexity of this compound makes it a candidate for further studies into structure-activity relationships (SAR), particularly in developing analogues that may enhance its therapeutic efficacy .

Case Studies and Research Findings

Several studies have focused on synthesizing analogues of this compound to investigate their biological activities:

  • Synthesis of Analogues : Researchers have synthesized various analogues to determine the role of specific amino acids in the cytotoxicity of this compound. For example, a desmethoxy analogue was created to assess the contribution of β-methoxytyrosine to cytotoxic effects .
  • Comparative Studies : Comparative studies between natural and synthetic forms of callipeltins have revealed insights into their relative activities and potential mechanisms of action against cancer cells .

Propriétés

Formule moléculaire

C47H74N12O14

Poids moléculaire

1031.2 g/mol

Nom IUPAC

(2S,3S,4R)-N-[(3S,6R,9S,12S,15R,18R,21R,22R)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(R)-(4-hydroxyphenyl)-methoxymethyl]-3,4,10,22-tetramethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3,4-dimethyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C47H74N12O14/c1-21(2)20-30-44(69)59(9)31(17-18-32(48)62)40(65)57-36(37(72-10)27-13-15-28(61)16-14-27)45(70)58(8)24(5)46(71)73-26(7)35(56-41(66)33-22(3)23(4)38(63)54-33)43(68)55-34(25(6)60)42(67)52-29(39(64)53-30)12-11-19-51-47(49)50/h13-16,21-26,29-31,33-37,60-61H,11-12,17-20H2,1-10H3,(H2,48,62)(H,52,67)(H,53,64)(H,54,63)(H,55,68)(H,56,66)(H,57,65)(H4,49,50,51)/t22-,23+,24-,25+,26+,29+,30-,31-,33-,34+,35+,36+,37+/m0/s1

Clé InChI

LDVDYMWYVBJGBO-HNNCHNCWSA-N

SMILES isomérique

C[C@H]1[C@H](C(=O)N[C@@H]1C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](N(C(=O)[C@H](NC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)O)CCCN=C(N)N)CC(C)C)C)CCC(=O)N)[C@@H](C3=CC=C(C=C3)O)OC)C)C)C)C

SMILES canonique

CC1C(C(=O)NC1C(=O)NC2C(OC(=O)C(N(C(=O)C(NC(=O)C(N(C(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)O)CCCN=C(N)N)CC(C)C)C)CCC(=O)N)C(C3=CC=C(C=C3)O)OC)C)C)C)C

Synonymes

callipeltin B

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
callipeltin B
Reactant of Route 2
Reactant of Route 2
callipeltin B
Reactant of Route 3
callipeltin B
Reactant of Route 4
callipeltin B
Reactant of Route 5
callipeltin B
Reactant of Route 6
callipeltin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.